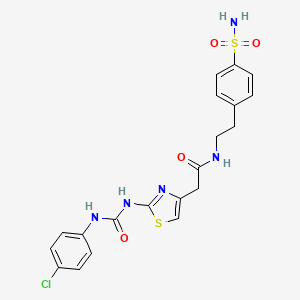
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic compound that features a thiazole ring, a urea linkage, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Urea Linkage Formation:
Sulfonamide Group Addition: The sulfonamide group is usually introduced by reacting a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
- **
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Actividad Biológica
The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structural features, including a thiazole ring, a urea linkage, and a sulfonamide group, this compound is being investigated for its therapeutic applications.
Structural Features
The compound's structure can be broken down as follows:
- Thiazole Ring : Known for its role in various biological activities, the thiazole ring enhances the compound's stability and reactivity.
- Urea Linkage : This feature allows for hydrogen bonding, which can improve interactions with biological targets.
- Sulfonamide Group : Often associated with antibacterial properties, this group may contribute to the compound's efficacy in treating infections.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antibacterial Properties : The sulfonamide group is typically linked to antibacterial effects. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively.
- Antitumor Activity : Preliminary evaluations suggest potential antitumor effects, likely due to the thiazole moiety, which has been associated with various anticancer mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways, although specific targets remain to be fully elucidated.
Research Findings and Case Studies
Several studies have explored the biological properties of this compound and related derivatives:
- A study published in Biological & Pharmaceutical Bulletin evaluated a series of thiazole derivatives, including those with urea linkages, demonstrating significant antibacterial and anticancer activities .
- Another investigation focused on the synthesis and evaluation of similar compounds, revealing their potential as effective therapeutic agents against various pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antibacterial | Effective against Gram-positive bacteria | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
While the precise mechanisms of action for this compound are still under investigation, it is hypothesized that:
- The thiazole ring may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest.
- The sulfonamide moiety could inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4S2/c21-14-3-5-15(6-4-14)24-19(28)26-20-25-16(12-31-20)11-18(27)23-10-9-13-1-7-17(8-2-13)32(22,29)30/h1-8,12H,9-11H2,(H,23,27)(H2,22,29,30)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQDETYCHBBAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













